molecular formula C21H19N3O2S2 B2449460 Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706313-45-2

Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2449460
CAS No.: 1706313-45-2
M. Wt: 409.52
InChI Key: UQNGHUMGTLSTTI-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features a fusion of benzo[b]thiophene, thiophene, oxadiazole, and piperidine rings. This multi-ring structure grants the compound potential versatility in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors can affect various biochemical pathways. For instance, the 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression . A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role .

Pharmacokinetics

The compound’s micromolar affinity toward 5-ht1a sites suggests that it may have favorable absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can modulate serotonin signaling, which can in turn influence a variety of physiological functions and potentially alleviate symptoms of psychiatric disorders .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity can be influenced by the presence of other molecules that compete for the same binding sites . Additionally, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available compounds such as benzo[b]thiophene, 3-(thiophen-3-yl)-1,2,4-oxadiazole, and piperidine.

  • Reaction Conditions:

    • Step 1: Activation of the benzo[b]thiophene by halogenation, typically using bromine in the presence of a solvent like dichloromethane.

    • Step 2: Formation of the oxadiazole ring can be achieved through cyclization reactions, often catalyzed by reagents like phosphorus oxychloride.

    • Step 3: Coupling the thiophene and oxadiazole groups involves palladium-catalyzed cross-coupling reactions under inert atmosphere.

    • Step 4: Incorporation of the piperidine group is done using amination reactions facilitated by catalysts like palladium or copper.

    • Step 5: The final step involves acylation to introduce the methanone group, typically utilizing an acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods:

  • Large-scale production involves automated sequential reactors to streamline the synthesis process.

  • Use of high-throughput screening to optimize reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, forming sulfoxides or sulfones in the presence of strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions, particularly hydrogenation, can reduce the oxadiazole ring or thiophene ring under conditions involving hydrogen gas and a palladium on carbon catalyst.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, where the methanone group can be targeted for modification by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Hydrogen gas, palladium on carbon.

  • Bases: Triethylamine, sodium hydride.

  • Solvents: Dichloromethane, acetonitrile, toluene.

Major Products:

  • Sulfoxides, sulfones, hydrogenated derivatives, and substituted derivatives depending on the reaction pathway chosen.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential bioactivity and interactions with biological macromolecules.

  • Industry: Utilized in materials science for creating advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • Benzo[b]thiophene: Core structure without additional rings.

  • 3-(Thiophen-3-yl)-1,2,4-oxadiazole: Oxadiazole derivative lacking piperidine.

  • Piperidin-1-yl(methanone): Core structure without additional rings.

Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone stands out due to its multi-functional structure, providing unique chemical reactivity and applications across various scientific fields.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c25-21(18-11-15-5-1-2-6-17(15)28-18)24-8-3-4-14(12-24)10-19-22-20(23-26-19)16-7-9-27-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNGHUMGTLSTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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